![molecular formula C26H36N6O6 B14166646 N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea} CAS No. 6342-41-2](/img/structure/B14166646.png)
N,N'-(3,3'-Dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{N'-[(morpholin-4-yl)methyl]urea}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea}: is a complex organic compound characterized by its biphenyl core substituted with methoxy groups and morpholinylmethylurea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxy-1,1’-biphenyl and an appropriate boronic acid derivative.
Introduction of Urea Groups: The biphenyl intermediate is then reacted with isocyanates to introduce the urea functionalities.
Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The urea functionalities can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Scientific Research Applications
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,3’-Dimethoxybiphenyl: A simpler biphenyl derivative with similar methoxy substitutions.
4,4’-Diamino-3,3’-dimethoxybiphenyl: Contains amino groups instead of urea functionalities.
tBuBrettPhos: A phosphine ligand with a similar biphenyl core but different functional groups.
Uniqueness
N,N’-(3,3’-Dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis{N’-[(morpholin-4-yl)methyl]urea} is unique due to its combination of methoxy, urea, and morpholine groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6342-41-2 |
|---|---|
Molecular Formula |
C26H36N6O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
1-[2-methoxy-4-[3-methoxy-4-(morpholin-4-ylmethylcarbamoylamino)phenyl]phenyl]-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C26H36N6O6/c1-35-23-15-19(3-5-21(23)29-25(33)27-17-31-7-11-37-12-8-31)20-4-6-22(24(16-20)36-2)30-26(34)28-18-32-9-13-38-14-10-32/h3-6,15-16H,7-14,17-18H2,1-2H3,(H2,27,29,33)(H2,28,30,34) |
InChI Key |
PNXDXGINBWVLHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)NCN3CCOCC3)OC)NC(=O)NCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


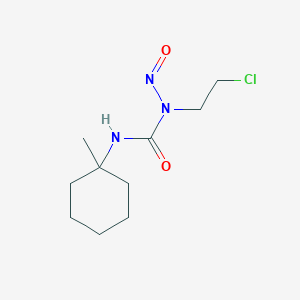
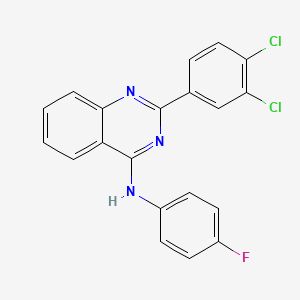

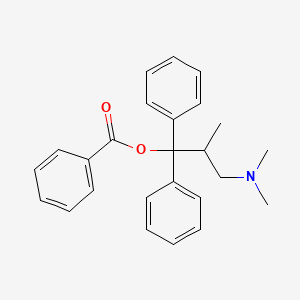

![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)
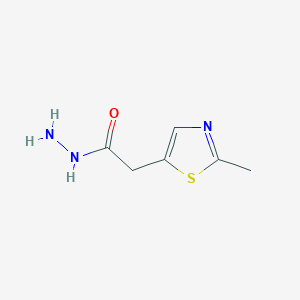
![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-1-(phenylsulfonyl)-3-(4-thiazolyl)-](/img/structure/B14166624.png)
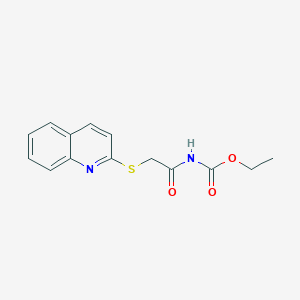
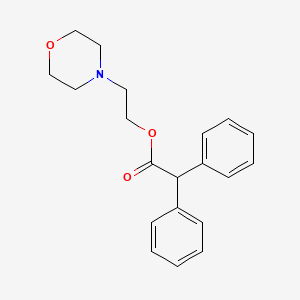
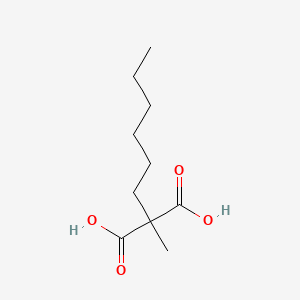
![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)

